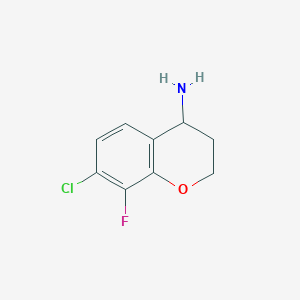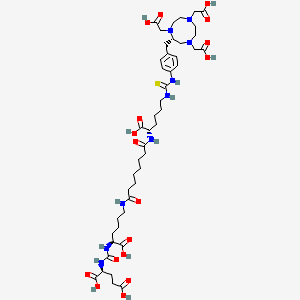
Nota-psma
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nota-psma, also known as 1,4,7-triazacyclononane-1,4,7-triacetic acid prostate-specific membrane antigen, is a compound used in the field of nuclear medicine for imaging and therapy of prostate cancer. It is a radiolabeled molecule that targets the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This makes this compound a valuable tool for the diagnosis and treatment of prostate cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nota-psma involves the conjugation of the chelating agent 1,4,7-triazacyclononane-1,4,7-triacetic acid with a prostate-specific membrane antigen-targeting ligand. The reaction typically takes place in a solvent such as dimethylformamide, and the product is purified using techniques like high-performance liquid chromatography .
Industrial Production Methods: In industrial settings, the production of this compound is automated to ensure consistency and efficiency. Automated synthesis modules, such as the PET-MF-2 V-IT-I synthesizer, are used to prepare the compound. This method allows for the production of this compound within a short time frame, typically around 35 minutes, with a high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Nota-psma undergoes various chemical reactions, including radiolabeling with isotopes such as fluorine-18 and gallium-68. These reactions are essential for its use in positron emission tomography imaging .
Common Reagents and Conditions: The radiolabeling process involves the use of reagents like fluorine-18 or gallium-68, and the reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product .
Major Products Formed: The major products formed from these reactions are radiolabeled this compound compounds, such as [^18F]AlF-Nota-psma and [^68Ga]this compound, which are used for imaging prostate cancer .
Wissenschaftliche Forschungsanwendungen
Nota-psma has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiolabeled tracer for studying molecular interactions and pathways. In biology, it helps in understanding the expression and function of prostate-specific membrane antigen in cancer cells. In medicine, this compound is used for the diagnosis and treatment of prostate cancer through positron emission tomography imaging and targeted radiotherapy . In industry, it is used in the development of new diagnostic and therapeutic agents for cancer treatment .
Wirkmechanismus
Nota-psma exerts its effects by specifically binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The binding of this compound to the antigen allows for the targeted delivery of radiolabeled isotopes to the cancer cells, enabling their visualization and destruction through imaging and radiotherapy . The molecular targets involved in this process include the prostate-specific membrane antigen and the radiolabeled isotopes used for imaging and therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Nota-psma include DOTA-psma and HBEDCC-psma, which are also used for targeting the prostate-specific membrane antigen in prostate cancer .
Uniqueness of this compound: This compound is unique in its ability to bind to both metal radionuclides like gallium-68 and nonmetal radionuclides like fluorine-18, making it a versatile compound for positron emission tomography imaging . Additionally, this compound has shown higher tumor uptake and lower kidney uptake compared to other similar compounds, making it a more effective and safer option for imaging and therapy .
Eigenschaften
Molekularformel |
C46H71N9O17S |
|---|---|
Molekulargewicht |
1054.2 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(1S)-1-carboxy-5-[[4-[[(2S)-1,4,7-tris(carboxymethyl)-1,4,7-triazonan-2-yl]methyl]phenyl]carbamothioylamino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C46H71N9O17S/c56-36(47-19-7-5-10-34(43(68)69)51-45(72)52-35(44(70)71)17-18-38(58)59)11-3-1-2-4-12-37(57)50-33(42(66)67)9-6-8-20-48-46(73)49-31-15-13-30(14-16-31)25-32-26-54(28-40(62)63)22-21-53(27-39(60)61)23-24-55(32)29-41(64)65/h13-16,32-35H,1-12,17-29H2,(H,47,56)(H,50,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,48,49,73)(H2,51,52,72)/t32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
RHYQUIWMHVELIZ-BBACVFHCSA-N |
Isomerische SMILES |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O |
Kanonische SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)NC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
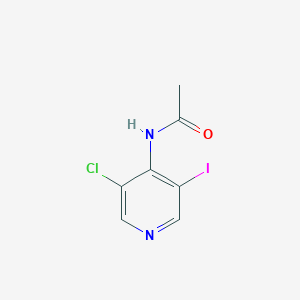

![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)
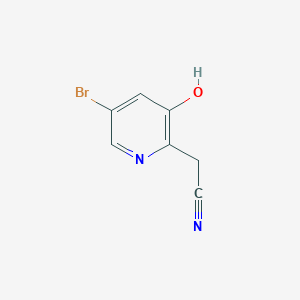

![Pyrrolo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B13029539.png)

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol](/img/structure/B13029550.png)

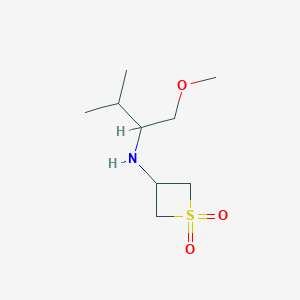
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
